molecular formula C12H16O B13574888 2-Methyl-5-phenylpent-4-en-2-ol CAS No. 40596-05-2

2-Methyl-5-phenylpent-4-en-2-ol

Cat. No.: B13574888
CAS No.: 40596-05-2
M. Wt: 176.25 g/mol
InChI Key: KXFSIXJCBXBJTN-RMKNXTFCSA-N
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Description

2-Methyl-5-phenylpent-4-en-2-ol is an organic compound belonging to the class of alcohols It features a hydroxyl group (-OH) attached to a carbon atom, which is part of a pentene chain with a phenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-phenylpent-4-en-2-ol can be achieved through several methods. One common approach involves the aldol condensation of cinnamaldehyde with propanal, followed by hydrogenation. The reaction conditions typically include the use of a base such as sodium hydroxide (NaOH) in methanol, followed by hydrogenation over catalysts like ruthenium or nickel supported on silica .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale aldol condensation reactions, optimized for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-5-phenylpent-4-en-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed:

    Oxidation: Formation of 2-Methyl-5-phenylpent-4-en-2-one.

    Reduction: Formation of 2-Methyl-5-phenylpentan-2-ol.

    Substitution: Formation of 2-Methyl-5-phenylpent-4-en-2-chloride or bromide.

Scientific Research Applications

2-Methyl-5-phenylpent-4-en-2-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-5-phenylpent-4-en-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group can engage in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

    2-Methyl-5-phenylpentan-2-ol: A saturated analog with similar structural features but different reactivity.

    2-Methyl-5-phenylpent-4-en-2-one: An oxidized form with a ketone functional group.

    2-Methyl-5-phenylpent-4-en-2-chloride: A halogenated derivative with distinct chemical properties.

Uniqueness: Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial processes .

Properties

CAS No.

40596-05-2

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

(E)-2-methyl-5-phenylpent-4-en-2-ol

InChI

InChI=1S/C12H16O/c1-12(2,13)10-6-9-11-7-4-3-5-8-11/h3-9,13H,10H2,1-2H3/b9-6+

InChI Key

KXFSIXJCBXBJTN-RMKNXTFCSA-N

Isomeric SMILES

CC(C)(C/C=C/C1=CC=CC=C1)O

Canonical SMILES

CC(C)(CC=CC1=CC=CC=C1)O

Origin of Product

United States

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